molecular formula C8H9NO3 B13346305 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13346305
M. Wt: 167.16 g/mol
InChI Key: GKYOZDXAAXWQOG-UHFFFAOYSA-N
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Description

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring fused with an oxazole moiety. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both the cyclopropane and oxazole rings imparts significant chemical stability and reactivity, making it a valuable target for synthetic and application-oriented research.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while reduction can yield reduced oxazole derivatives .

Scientific Research Applications

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
  • 1-(3-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
  • 1-aminocyclopropane-1-carboxylic acid

Uniqueness: 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the oxazole and cyclopropane rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-(1,3-oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-7(11)8(1-2-8)3-6-4-9-5-12-6/h4-5H,1-3H2,(H,10,11)

InChI Key

GKYOZDXAAXWQOG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CN=CO2)C(=O)O

Origin of Product

United States

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